N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
Beschreibung
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a structurally complex molecule featuring a benzothiazole core substituted with methyl groups at positions 4 and 7. The benzamide moiety is further modified with a sulfonyl group linked to a 3,5-dimethylpiperidine ring. This compound’s design integrates sulfonamide and benzothiazole pharmacophores, which are commonly associated with bioactivity in medicinal chemistry, such as kinase inhibition or antimicrobial properties .
Eigenschaften
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-14-11-15(2)13-26(12-14)31(28,29)19-9-7-18(8-10-19)22(27)25-23-24-20-16(3)5-6-17(4)21(20)30-23/h5-10,14-15H,11-13H2,1-4H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPBRIVVCPOMSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Dimethyl Groups: Methylation reactions can be employed to introduce the dimethyl groups at the 4 and 7 positions of the benzothiazole ring.
Sulfonylation: The sulfonyl group can be introduced by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base.
Amidation: The final step involves the coupling of the sulfonylated benzothiazole with 4-aminobenzamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole or benzamide moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Limitations
Key gaps include:
- Absence of synthetic or bioactivity data for the target compound.
- Limited overlap in functional groups (e.g., triazole vs. benzothiazole).
Further studies are needed to explore the target compound’s reactivity, biological activity, and optimization relative to its analogs.
Q & A
Q. What are the critical steps in synthesizing N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis involves sequential functionalization of the benzothiazole and piperidine sulfonyl moieties. Key steps include:
- Sulfonylation : Reacting 4-chlorosulfonylbenzoyl chloride with 3,5-dimethylpiperidine under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonamide intermediate .
- Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the benzothiazole amine to the sulfonylated benzoyl chloride .
- Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) are tuned via Design of Experiments (DoE) to maximize yield (typically 60–75%) and minimize byproducts. HPLC and NMR are used to monitor purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound, and how do they address structural ambiguity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., dimethyl groups on benzothiazole vs. piperidine). For example, upfield shifts (~δ 2.3 ppm) confirm piperidine methyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₃H₂₈N₄O₃S₂) with <2 ppm error .
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine sulfonyl group .
Q. What are the primary pharmacological targets hypothesized for this compound based on its structural motifs?
- Methodological Answer :
- The benzothiazole core is associated with kinase inhibition (e.g., EGFR, CDK2), while the sulfonamide group may target carbonic anhydrases or GPCRs .
- In silico docking (AutoDock Vina) predicts strong binding affinity (~-9.2 kcal/mol) to the ATP-binding pocket of tyrosine kinases due to π-π stacking with benzothiazole .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Case Study : If IC₅₀ values vary between cell-based (e.g., 5 µM in MCF-7) and enzyme assays (e.g., 0.8 µM for purified kinase), consider:
- Membrane permeability : Use logP calculations (e.g., XLogP3 ~3.2) to assess cellular uptake limitations .
- Off-target effects : Perform kinome-wide profiling (Eurofins KinaseScan) to identify promiscuity .
- Statistical Analysis : Apply ANOVA to determine if variability is significant (p<0.05) .
Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?
- Methodological Answer :
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide to reduce CYP3A4-mediated oxidation .
- Replace labile methyl groups on piperidine with cyclopropyl to enhance rigidity .
- In Vitro Assays :
- Microsomal stability testing (human liver microsomes, t₁/₂ >30 min desirable) .
Q. How can computational methods streamline reaction pathway discovery for derivatives of this compound?
- Methodological Answer :
- Reaction Prediction : Use density functional theory (DFT) to model transition states for sulfonylation and amidation steps, identifying energy barriers (<25 kcal/mol feasible) .
- Machine Learning : Train a model on existing benzothiazole-sulfonamide datasets (e.g., ChEMBL) to predict regioselectivity in substitution reactions .
Key Methodological Recommendations
- Experimental Design : Prioritize DoE over one-variable-at-a-time (OVAT) approaches to capture interaction effects (e.g., temperature vs. solvent) .
- Data Validation : Cross-validate computational predictions (e.g., docking scores) with SPR (surface plasmon resonance) binding assays .
- Contradiction Analysis : Use SAR (Structure-Activity Relationship) matrices to isolate structural features causing assay discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
